N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S/c21-15(7-20-10-3-1-2-4-11(10)25-17(20)22)19-16-18-9-5-12-13(24-8-23-12)6-14(9)26-16/h1-6H,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZQLPYMOJLZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H9N3O3S2
- Molar Mass : 355.39 g/mol
The structural formula indicates the presence of both benzothiazole and benzoxazole moieties, which are known for their pharmacological significance.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of benzothiazole derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 |
| 2 | Bacillus subtilis | 100 |
| 3 | Escherichia coli | 25 |
| 4 | Candida albicans | 200 |
Research indicates that compounds similar to this compound exhibit moderate to high antibacterial activity against strains such as E. coli and S. aureus .
Anticancer Activity
The benzothiazole derivatives have been noted for their anticancer properties. A study highlighted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Inhibition Rate : Various compounds exhibited inhibition rates ranging from 30% to over 70% at concentrations between 10 µM to 100 µM.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. In vitro assays showed that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial activity of benzothiazole derivatives found that compound 3 significantly inhibited E. coli growth with an inhibition zone diameter of 27 mm compared to control antibiotics .
- Anticancer Study : In a study involving MCF-7 cells treated with various benzothiazole derivatives, compound 10 showed a notable reduction in cell viability by inducing apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Key Observations :
- The target compound’s [1,3]dioxolo[4,5-f]benzothiazole core distinguishes it from simpler benzothiazole derivatives. The dioxolane ring may enhance solubility or modulate electronic properties compared to halogenated (e.g., CF₃) or alkylated analogues .
Heterocyclic Hybrids with Dioxolane Systems
Compounds containing fused dioxolane heterocycles, such as 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives, exhibit pesticidal activity, suggesting that the dioxolane moiety contributes to bioactivity . Similarly, N-(5-benzyl-6-oxo-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N-isopropyl-acetamid () shares a dioxolane-fused indole core but differs in substituents (benzyl, isopropyl vs. benzoxazole), highlighting the role of functional groups in activity modulation .
2-Oxoindoline and Oxadiazole Derivatives
2-Oxoindoline-based acetamides (e.g., compound IK in ) demonstrate structural parallels through ketone and acetamide functionalities. These compounds often exhibit hydrogen-bonding networks critical for crystallographic stability, a property likely shared by the target compound . Additionally, 1,3,4-oxadiazole-phthalide hybrids () emphasize the importance of heterocyclic diversity in tuning physicochemical properties such as lipophilicity and metabolic stability .
Q & A
Basic: What are the typical synthetic routes for preparing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions focusing on cyclization and functional group coupling. Key steps include:
Core Formation : Cyclization of a 2-aminothiophenol derivative with a dioxolane precursor under acidic conditions to form the dioxolo-benzothiazole core .
Acetamide Coupling : Reaction of the core intermediate with 2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid derivatives using coupling agents (e.g., EDC/HOBt) under inert atmospheres .
Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures to isolate the product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
